N-(3-ethynylphenyl)acetamide
Overview
Description
N-(3-ethynylphenyl)acetamide is a chemical compound that can be categorized within the broader class of acetamides, which are characterized by the presence of an acetyl functional group (COCH3) attached to a nitrogen atom. Although the specific compound N-(3-ethynylphenyl)acetamide is not directly mentioned in the provided papers, the general structure of acetamides and their derivatives are well-represented. These compounds are of interest due to their diverse biological activities and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of acetamide derivatives typically involves the introduction of various substituents into the acetamide moiety to achieve desired properties. For instance, the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with opioid kappa agonist activity was described, where different alkyl and aryl substituents were introduced at specific positions of the ethyl-linking moiety . Another example includes the synthesis of N-((Diphenylamino)methyl)acetamide using the Mannich reaction, followed by the preparation of its metal chelates . These methods highlight the versatility of acetamide chemistry and the potential for synthesizing a wide range of derivatives, including N-(3-ethynylphenyl)acetamide.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial in determining their conformation and, consequently, their biological activity. For example, the conformation of the N-H bond in various dichloroacetamide compounds was found to be syn or anti to certain substituents on the aromatic ring, which can influence the overall molecular shape and intermolecular interactions . These findings suggest that the molecular structure of N-(3-ethynylphenyl)acetamide would also be influenced by the position and nature of its substituents, potentially affecting its biological activity.
Chemical Reactions Analysis
Acetamide derivatives can undergo a variety of chemical reactions, depending on their substituents and reaction conditions. The papers provided do not detail specific reactions for N-(3-ethynylphenyl)acetamide, but they do discuss reactions involving similar compounds. For instance, the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide involved reduction, acetylation, ethylation, and condensation reactions . These reactions are indicative of the types of chemical transformations that acetamide derivatives can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structures. For example, the crystal structure of Ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate was determined, and intermolecular hydrogen bonding was observed, which stabilizes the structure . Similarly, the structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides revealed a 'V' shape and various intermolecular interactions that generate 3-D arrays . These insights into the properties of acetamide derivatives can be extrapolated to predict the properties of N-(3-ethynylphenyl)acetamide, such as its solubility, melting point, and potential for forming crystals.
Scientific Research Applications
Synthesis and Improvement Methods
- N-(3-acetylphenyl) acetamide, a compound related to N-(3-ethynylphenyl)acetamide, was synthesized with a high yield using improved technical methods for reduction, acetylation, and ethylation. This process was deemed simple, safe, mild, and suitable for scaling up production (Gong Fenga, 2007).
Applications in Anticancer, Anti-Inflammatory, and Analgesic Activities
- Derivatives of 2-(substituted phenoxy)acetamide, including compounds related to N-(3-ethynylphenyl)acetamide, showed potential as anticancer, anti-inflammatory, and analgesic agents. Particularly, one compound demonstrated promising anticancer, anti-inflammatory, and analgesic activities and was identified as a potential therapeutic agent (P. Rani, D. Pal, R. Hegde, & S. R. Hashim, 2014).
Potential Use in Photovoltaic Efficiency and Antioxidant Activity
- Some derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide, related to N-(3-ethynylphenyl)acetamide, were synthesized and characterized for potential use as pesticides and explored for their photovoltaic efficiency and antioxidant activity (E. Olszewska, B. Tarasiuk, & S. Pikus, 2009).
Chemical and Structural Analysis for Drug Development
- A derivative of N-(2-aminophenyl)-acetamide, similar to N-(3-ethynylphenyl)acetamide, was synthesized and analyzed for its anticancer activity, targeting the VEGFr receptor. The compound's crystal structure was also analyzed, providing valuable insights for drug development (Gopal Sharma et al., 2018).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of ingestion, it’s advised to call a poison center or doctor if feeling unwell .
properties
IUPAC Name |
N-(3-ethynylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-3-9-5-4-6-10(7-9)11-8(2)12/h1,4-7H,2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCKMWGCLHYFCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369405 | |
Record name | N-(3-ethynylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethynylphenyl)acetamide | |
CAS RN |
70933-58-3 | |
Record name | N-(3-ethynylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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